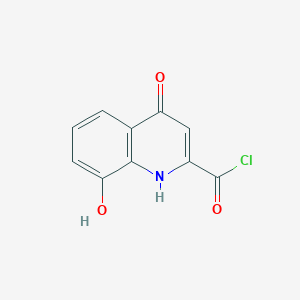
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride: is a quinoline derivative that has garnered significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of hydroxyl, oxo, and carbonyl chloride functional groups further enhances its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline, which is a key intermediate.
Functional Group Introduction: The hydroxyl group at the 8-position is introduced through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in industrial synthesis include sodium hydroxide, dichloromethane, and tetrabutylammonium iodide.
化学反应分析
Types of Reactions
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carbonyl chloride group under mild conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride involves its ability to interact with biological molecules through various pathways:
Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes.
Pathways: It can inhibit the activity of enzymes by forming covalent bonds with active site residues, leading to the disruption of metabolic pathways.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar biological activities but lacking the carbonyl chloride group.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct chemical properties and applications.
Quinoline-2,4-dione: A compound with a similar core structure but different functional groups.
Uniqueness
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-10(15)6-4-8(14)5-2-1-3-7(13)9(5)12-6/h1-4,13H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCMOSDKAUYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
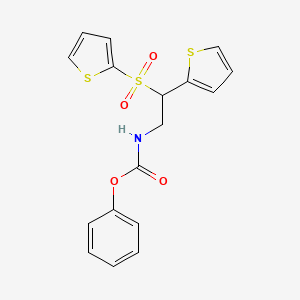
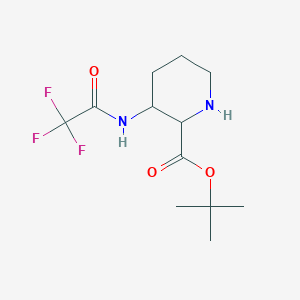
![4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)
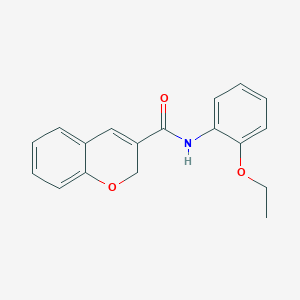
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B2647046.png)

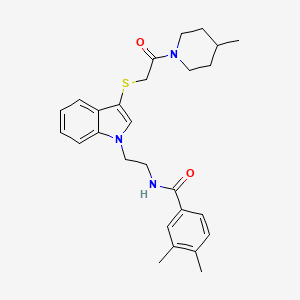
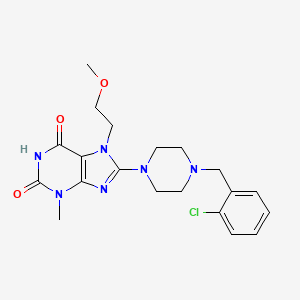
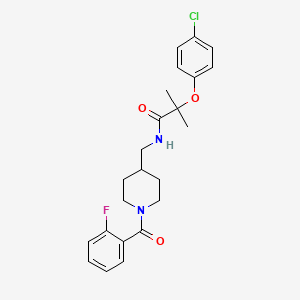
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)
![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)
![4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2647057.png)
![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)

